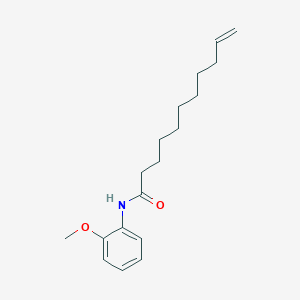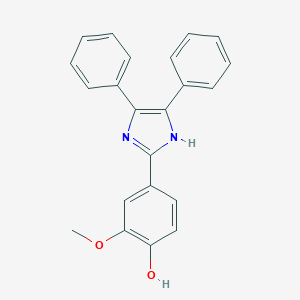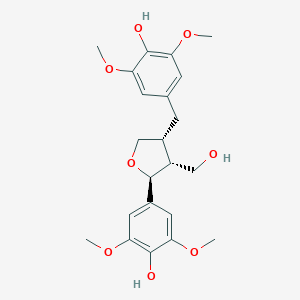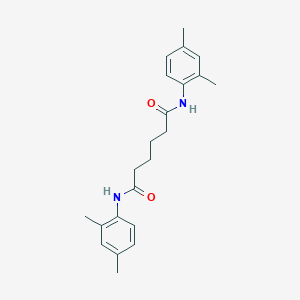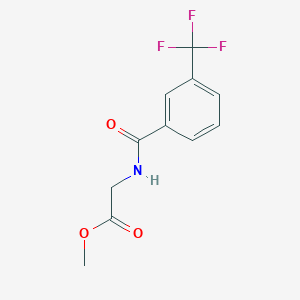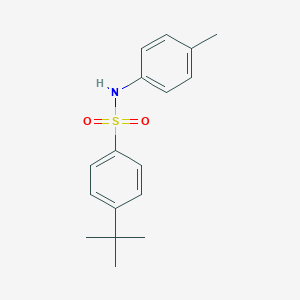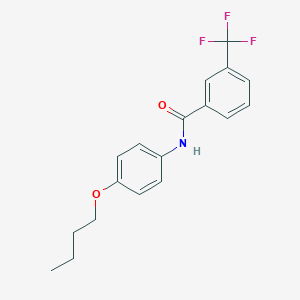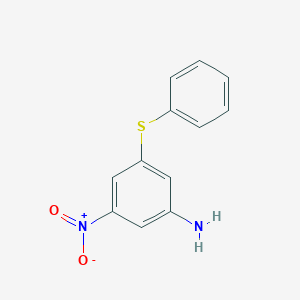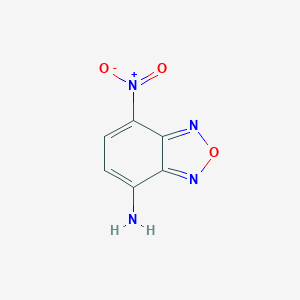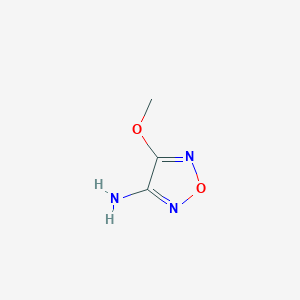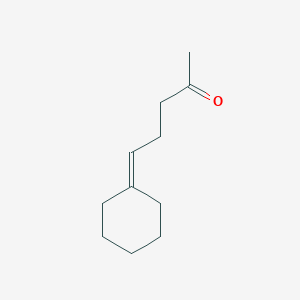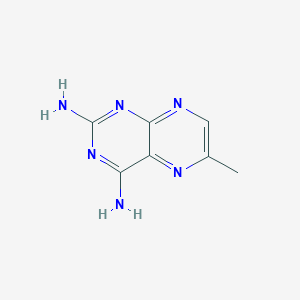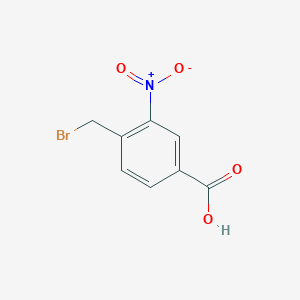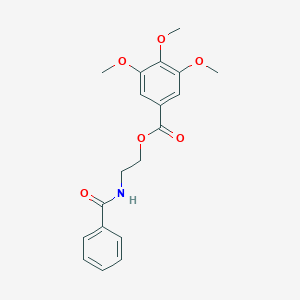
2-Benzamidoethyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzamidoethyl 3,4,5-trimethoxybenzoate, also known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTE belongs to the class of benzoates and is synthesized through a multistep process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth, inflammation, and neurodegeneration. 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of enzymes such as histone deacetylases and protein kinases, which play critical roles in these cellular pathways.
Efectos Bioquímicos Y Fisiológicos
2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of inflammation, protection of neurons from oxidative stress, and improvement of cognitive function. 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Benzamidoethyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and potential therapeutic applications. However, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate also has limitations, including its low solubility in water and limited bioavailability, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 2-Benzamidoethyl 3,4,5-trimethoxybenzoate research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the optimization of its bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate and its potential side effects.
Conclusion:
In conclusion, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The synthesis of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate involves several chemical reactions, and its mechanism of action is believed to involve the inhibition of various cellular pathways. 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has several biochemical and physiological effects, and although it has limitations, it has potential for future research and development.
Métodos De Síntesis
The synthesis of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate involves several chemical reactions, including the condensation of 3,4,5-trimethoxybenzoyl chloride with benzylamine to form 2-benzamidoethyl 3,4,5-trimethoxybenzoate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through crystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has demonstrated that 2-Benzamidoethyl 3,4,5-trimethoxybenzoate can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
Número CAS |
4655-30-5 |
|---|---|
Nombre del producto |
2-Benzamidoethyl 3,4,5-trimethoxybenzoate |
Fórmula molecular |
C19H21NO6 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-benzamidoethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H21NO6/c1-23-15-11-14(12-16(24-2)17(15)25-3)19(22)26-10-9-20-18(21)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,20,21) |
Clave InChI |
UHWFNTAGZXSIPU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCNC(=O)C2=CC=CC=C2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCNC(=O)C2=CC=CC=C2 |
Solubilidad |
53.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
